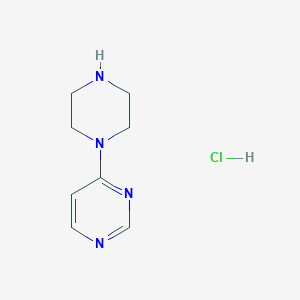

4-(Piperazin-1-YL)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(Piperazin-1-yl)pyrimidine hydrochloride is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to exhibit a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . The presence of a pyrimidine ring in such compounds often contributes to their biological activity, as seen in various synthesized piperazinopyrimidines .

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)pyrimidine derivatives can involve nucleophilic substitution reactions where amines attack a suitable pyrimidine precursor. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine . Another approach involves the synthesis of thieno[2,3-d]pyrimidine analogues, where structural variety is introduced at different positions of the scaffold . Additionally, a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, has been established, which involves acylation, deprotection, and salt formation .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, Raman, and mass spectrometry. For example, the structure of a piperazine-diium dichlorosulfonate ionic liquid was determined using these methods . Molecular modeling studies can also be helpful in rationalizing structure-activity relationships and selectivity profiles of new ligands .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, as mentioned in the synthesis section. Additionally, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine can react with nucleophilic reagents to form dialkylamino derivatives . The dual solvent-catalyst activity of piperazine-derived ionic liquids has been investigated for the synthesis of new dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffolds, demonstrating the versatility of piperazine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, can be critical for their pharmacological application. For instance, the hydrochloride salt of a piperazine derivative was found to have good solubility at physiological pH, making it suitable for intravenous infusion . The overall yield, purity, and scalability of the synthetic process are also important factors in the development of these compounds .

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

4-(Piperazin-1-YL)pyrimidine hydrochloride derivatives have been studied for their metabolism and pharmacokinetics. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor incorporating a similar structure, was examined in rats, dogs, and humans. It showed rapid absorption with major metabolism routes including hydroxylation, amide hydrolysis, and N-dealkylation (Sharma et al., 2012).

Anti-Histaminic Activity

Novel pyrimidines prepared from the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl exhibited significant anti-histaminic activity. These compounds were compared to the reference anti-histaminic drug mepiramine (Rahaman et al., 2009).

Synthesis Processes

A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor related to the chemical structure, demonstrated efficient synthesis with high purity, relevant for CNS disorders treatment (Wei et al., 2016).

Antimicrobial Activity

Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate showed high antimicrobial activity. This underscores the potential of such compounds in combating microbial infections (Yurttaş et al., 2016).

Anticancer and Anti-inflammatory Activity

Compounds derived from the benzothiazole, pyrimidine, and piperazine structures, such as N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, have been evaluated for anticancer and anti-inflammatory activities, showing promising results (Ghule et al., 2013).

Safety and Hazards

While specific safety and hazard information for “4-(Piperazin-1-YL)pyrimidine hydrochloride” is not available, general precautions should be taken when handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .

Orientations Futures

The future directions for “4-(Piperazin-1-YL)pyrimidine hydrochloride” could involve further exploration of its potential applications in the pharmaceutical industry. For example, piperazine-based antimicrobial polymers are being explored for their potential use in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Mécanisme D'action

Target of Action

The primary targets of 4-(Piperazin-1-YL)pyrimidine hydrochloride are the α2-adrenergic receptor and the 5-HT1A receptor . The α2-adrenergic receptor is a type of adrenergic receptor, and its primary role is to regulate neurotransmitter release from adrenergic neurons in the central nervous system. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of cognitive and behavioral functions.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . As an antagonist, it binds to the α2-adrenergic receptor and blocks its activation, thereby inhibiting the receptor’s function. As a partial agonist of the 5-HT1A receptor, it binds to the receptor and partially activates it, resulting in a moderate physiological response.

Biochemical Pathways

Given its interaction with the α2-adrenergic and 5-ht1a receptors, it likely influences thenoradrenergic and serotonergic neurotransmission pathways . These pathways play crucial roles in various physiological processes, including mood regulation, anxiety, and cognition.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of the α2-adrenergic and 5-HT1A receptors. By acting as an antagonist of the α2-adrenergic receptor, it may inhibit the release of neurotransmitters from adrenergic neurons. As a partial agonist of the 5-HT1A receptor, it may modulate serotonergic neurotransmission, potentially influencing mood and anxiety levels .

Propriétés

IUPAC Name |

4-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWRWOZFHBFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2108104-90-9 |

Source

|

| Record name | 4-(piperazin-1-yl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

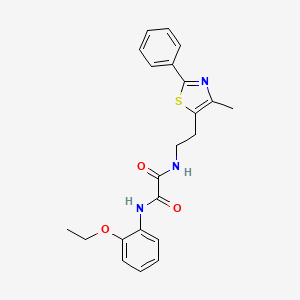

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)

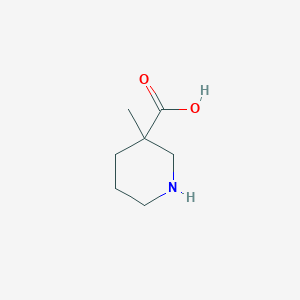

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)

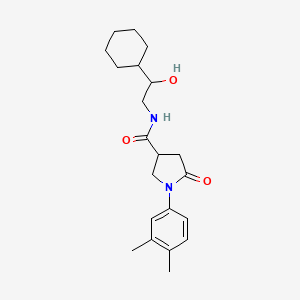

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)

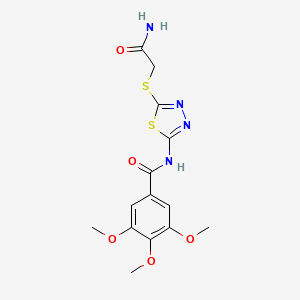

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)